Cas no 1263285-93-3 (4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine)

4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine structure
1263285-93-3 structure
Product Name:4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine
CAS No:1263285-93-3
MF:C9H9F3N2O2S
MW:266.240171194077
CID:1220169
PubChem ID:46941492
Update Time:2025-04-20

4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine
    • DTXSID901169644
    • DB-367715
    • Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)-
    • 1263285-93-3
    • 4-CYCLOPROPYL-2-METHANESULFONYL-6-TRIFLUOROMETHYL-PYRIMIDINE
    • A898559
    • AKOS015892490
    • 4-cyclopropyl-2-methylsulfonyl-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C9H9F3N2O2S/c1-17(15,16)8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3
    • InChI Key: QSJYYFUCRLSWFA-UHFFFAOYSA-N
    • SMILES: S(C)(C1=NC(C(F)(F)F)=CC(C2CC2)=N1)(=O)=O

Computed Properties

  • Exact Mass: 266.03368319g/mol
  • Monoisotopic Mass: 266.03368319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68.3Ų

Experimental Properties

  • Density: 1.486
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